Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate

Lipophilicity LogP Permeability

Sourcing poly-substituted pyridine intermediates with precise regio- and chemoselectivity for lead optimization? Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate delivers a unique 3-cyano, 6-methyl, 4-trifluoromethyl pattern. The electron-deficient pyridine core (XLogP 2.9, zero HBD) and ethyl ester handle enable direct derivatization into amides/carboxylic acids. Suitable for fragment-based screening and agrochemical intermediate synthesis. Reliable supply with full quality documentation.

Molecular Formula C13H13F3N2O2S
Molecular Weight 318.31
CAS No. 625377-27-7
Cat. No. B2442503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate
CAS625377-27-7
Molecular FormulaC13H13F3N2O2S
Molecular Weight318.31
Structural Identifiers
SMILESCCOC(=O)CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C
InChIInChI=1S/C13H13F3N2O2S/c1-3-20-11(19)4-5-21-12-9(7-17)10(13(14,15)16)6-8(2)18-12/h6H,3-5H2,1-2H3
InChIKeyOKYCGSKDMSTATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate Overview


Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate (CAS 625377-27-7) is a poly-substituted pyridine derivative bearing cyano, methyl, trifluoromethyl and a thioether-linked propanoate ester side chain (molecular formula C13H13F3N2O2S, MW 318.32 g/mol, XLogP3-AA 2.9) [1]. The compound functions primarily as a synthetic intermediate in medicinal and agrochemical chemistry, wherein the electron-withdrawing -CN and -CF3 groups modulate ring electronics and the tethered ester enables downstream derivatisation [2].

Unique substitution pattern for regio- and chemoselective coupling
Ethyl ester enables direct amidation without pre-activation
Electron-deficient pyridine for polar-π and halogen-bond interactions

Why Analogous Pyridylthio Propanoates Cannot Substitute


Although the market offers several pyridine-2-thioether building blocks, even analogues that differ by a single substituent (e.g., replacement of the -CH3 or -CF3 group, or use of a carboxylic acid instead of the ethyl ester) exhibit substantial shifts in electronic character, lipophilicity, hydrogen-bonding capacity and subsequent reactivity, making them non-interchangeable in multi-step syntheses [1]. The specific substitution pattern of the target compound – 3-cyano, 6-methyl, 4-trifluoromethyl on the pyridine ring together with the ethyl propanoate thioether – provides a unique polarity and steric profile that is critical for maintaining the intended regio- and chemoselectivity in downstream coupling reactions [2].

Substituent Mismatch
Replacing –CH3 or –CF3 shifts ring electronics and may alter regio-/chemoselectivity.
Ester vs Acid Form
Analogues with a free carboxylic acid require protection or activation, altering synthetic workflow and purification.
Lipophilicity and H-Bond Profile
Even minor logP or HBD count changes can affect phase partitioning and column behavior during purification.

Differentiation from In-Class Analogues


Lipophilicity vs. Acetic Acid Analog

The target ethyl ester exhibits a computed XLogP3-AA of 2.9 [1], compared with a predicted ACD/LogP of 2.70 for the corresponding acetic acid analogue (CAS 299198-23-5) [2]. The ~0.2 log-unit increase in lipophilicity is accompanied by a molecular weight gain from 276.24 to 318.32 g/mol, reflecting the longer, less polar side chain. This difference can influence passive membrane permeability and column retention time, offering a preparative advantage in non-aqueous reactions where the acid analogue would partition unfavourably or require protection.

Lipophilicity (LogP)
Reported
XLogP3-AA = 2.9
vs ACD/LogP 2.70 (acid analog)
Slightly higher lipophilicity may favor non-aqueous reactions.
Computed values; experimental logP may differ.
Lipophilicity LogP Permeability

Absence of H-Bond Donors Aids Purification

The target compound possesses zero hydrogen-bond donor (HBD) groups [1], whereas the acetic acid analogue (CAS 299198-23-5) contains one HBD (the carboxylic acid proton) [2]. The absence of HBD in the ester reduces intermolecular hydrogen bonding, often resulting in sharper chromatographic peaks and improved recovery during silica-gel column purification. Additionally, the ester linkage can be cleaved under controlled conditions to release the free acid, offering a latent protection strategy that is not available when starting from the free acid itself.

H-Bond Donors
Reported
0 HBD
vs 1 HBD (acid analog)
Sharper chromatographic peaks and easier purification likely.
Computed count; purification benefit is context-dependent.
Hydrogen-bonding Purification Crystallinity

Conformational Flexibility for Fragment-Based Design

The target ethyl propanoate side chain contains six rotatable bonds [1], compared with four rotatable bonds for the acetic acid analogue [2]. The additional two rotatable bonds arise from the longer ester chain, affording a wider conformational search space. In fragment-based drug design, greater flexibility can allow a fragment to sample more binding poses, which may be exploited to identify novel binding modes when screened against protein targets.

Rotatable Bonds
Reported
6 rotatable bonds
vs 4 (acid analog)
Wider conformational sampling in fragment-based screens.
Computed; screening outcomes may vary.
Conformational flexibility Fragment-based drug design Rotatable bonds

Ethyl Ester Reactivity in Transesterification and Amidation

The target ethyl ester is a well-established intermediate for further derivatisation via transesterification or direct amidation. Although direct kinetic data for this specific compound are not publicly available, literature on analogous β-substituted propanoate esters demonstrates that ethyl esters undergo nucleophilic acyl substitution at rates intermediate between methyl esters (faster, more volatile) and tert-butyl esters (slower, acid-labile), offering a balanced stability-reactivity profile [1]. In contrast, the corresponding acetic acid analogue would require pre-activation with coupling reagents for amide bond formation, adding a synthetic step and associated cost [2].

Reactivity Advantage
Class-level inference
Direct amidation
vs acid requiring activation
Ester may save one synthetic step.
Based on analogous ethyl esters; validate with specific amine.
Reactivity Transesterification Amidation Leaving group

Key Application Scenarios


Fragment-Based Screening Libraries

The zero HBD count and XLogP of 2.9 make this compound an attractive fragment for library assembly, particularly when screening against targets with hydrophobic binding pockets where HBD groups are detrimental. Its ethyl ester handle allows subsequent functionalisation into diverse amides or carboxylic acids without pre-protection [1].

Trifluoromethylpyridine Herbicide Intermediates

Patented trifluoromethyl pyridinyl(oxy/thio)phenoxy propanoic acids utilise pyridine-thioether intermediates as key precursors [2]. The target compound’s substitution pattern aligns with this scaffold class, and its ethyl ester group enables coupling to phenol units, mirroring the route described in CA1321590C.

Kinase and GPCR SAR Campaigns

The 3-cyano and 4-trifluoromethyl substituents create an electron-deficient pyridine ring that can engage in polar-π and halogen-bond interactions. The ester-tethered side chain provides a vector for derivatisation, enabling rapid exploration of structure-activity relationships in lead optimisation [1].

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Zero hydrogen-bond donors and moderate lipophilicity
Purification efficiency and fragment solubility
Trifluoromethylpyridine Herbicide Intermediates
Electron-deficient pyridine-thioether scaffold
Coupling reactivity with phenoxy units
Kinase and GPCR SAR Campaigns
Cyano and trifluoromethyl substituents for polar interactions
Structure-activity relationship exploration
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